molecular formula C14H13ClN2O4 B2751441 [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 868267-51-0

[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No. B2751441
CAS RN: 868267-51-0
M. Wt: 308.72
InChI Key: ASVHLSSIJXCSOL-UHFFFAOYSA-N
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Description

Oxazole derivatives, such as the one you mentioned, are important heterocyclic compounds that have a wide spectrum of biological activities . They are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles, can be achieved at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Chemical Reactions Analysis

The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide or O2 gas have also been successfully employed .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on their specific structures. For example, oxazoles are stable liquids at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for your compound is not available, oxazole derivatives are known to exhibit a wide range of pharmacological activities such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Future Directions

Oxazole derivatives continue to be an active area of research due to their wide range of biological activities. Future work may focus on synthesizing new oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c1-9-6-12(17-21-9)16-13(18)8-20-14(19)7-10-2-4-11(15)5-3-10/h2-6H,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVHLSSIJXCSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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